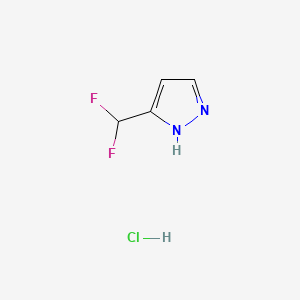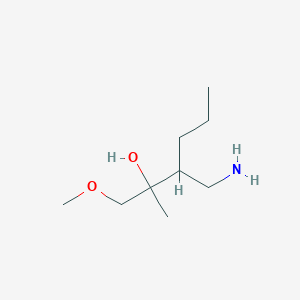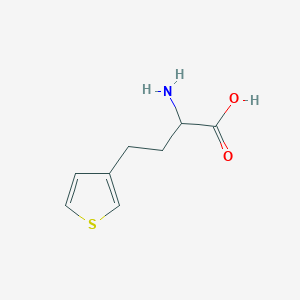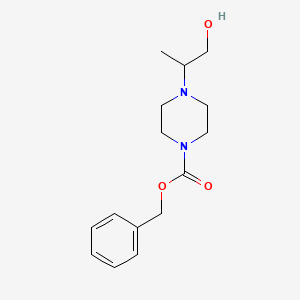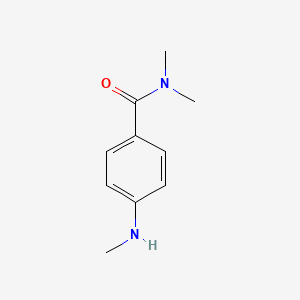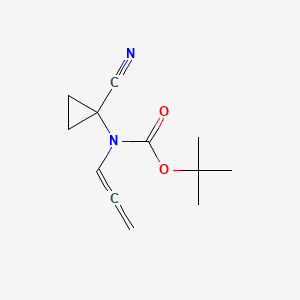
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 5th position, a cyclobutylmethyl group at the 3rd position, and a methyl group at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of 3-(cyclobutylmethyl)-1-methylurea with cyanoacetic acid under acidic conditions can lead to the formation of the desired pyrimidine derivative. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters, such as temperature, pressure, and reaction time, to achieve efficient synthesis on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group at the 5th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity by providing hydrophobic interactions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the cyclobutylmethyl group, which may affect its binding properties and reactivity.
3-(Cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological activity.
5-Amino-3-(cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 1st position, which may influence its overall stability and reactivity.
Uniqueness
The presence of both the amino group and the cyclobutylmethyl group in 5-Amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione makes it unique in terms of its potential for diverse chemical reactions and biological interactions. The combination of these functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-amino-3-(cyclobutylmethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-7-3-2-4-7/h6-7H,2-5,11H2,1H3 |
Clave InChI |
MUWCIDKNEUWKSP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)CC2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
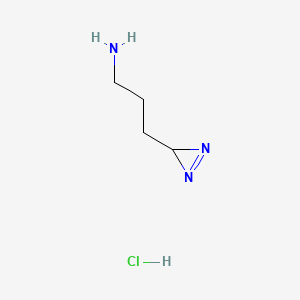
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
